An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5)
An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (CAS 73963-42-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, a pivotal intermediate in modern pharmaceutical synthesis. Designed for the discerning researcher and drug development professional, this document moves beyond surface-level data to explore the causality behind its synthesis, its critical role in drug manufacturing, and the analytical methodologies required for its stringent quality control.
Strategic Importance in Pharmaceutical Synthesis
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole (herein referred to as CCH-Cl) is an organic compound whose significance is intrinsically linked to its role as a key building block in the synthesis of Cilostazol.[1][2] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication, exerting antithrombotic, vasodilatory, and cardiotonic effects.[1][3] The molecular architecture of CCH-Cl, featuring a reactive chlorobutyl side chain and a cyclohexyl-substituted tetrazole ring, makes it an ideal precursor for the alkylation of the quinolinone core of Cilostazol.[1]
The tetrazole ring itself is a critical pharmacophore in medicinal chemistry. It often serves as a metabolically stable bioisostere for a carboxylic acid group, capable of improving physicochemical properties such as lipophilicity and bioavailability of the final active pharmaceutical ingredient (API).[4][5] This strategic substitution is a cornerstone of modern drug design, making intermediates like CCH-Cl highly valuable.
Physicochemical and Spectroscopic Profile
CCH-Cl is a white to off-white crystalline solid under standard conditions.[1][3] A thorough understanding of its physical and spectral properties is fundamental for its identification, quality assessment, and process control.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 73963-42-5 | [1][6] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [3][6] |
| Molecular Weight | 242.75 g/mol | [3][6] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 49-52 °C | [1][3] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |
| Predicted pKa | 1.23 ± 0.10 | [1][3] |
Spectroscopic Characterization
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (CDCl₃, 400 MHz)
-
Cyclohexyl Protons: A complex multiplet is expected in the δ 1.2–2.0 ppm range.
-
Chlorobutyl Chain: A triplet corresponding to the methylene group adjacent to the chlorine atom (-CH₂Cl) is typically observed between δ 3.4–3.6 ppm.[2]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public data is scarce, commercial suppliers confirm the structure using ¹³C NMR.[7] Expected signals would include those for the four distinct carbons of the chlorobutyl chain, the six carbons of the cyclohexyl ring, and the single carbon of the tetrazole ring.
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS): The presence of chlorine provides a characteristic isotopic pattern (M, M+2 in an approximate 3:1 ratio) that aids in identification. In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 243.[4] Fragmentation in tetrazoles can be complex, but common pathways involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[8]
Synthesis and Mechanistic Insights
The synthesis of CCH-Cl is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common synthetic routes start from 5-chlorovaleronitrile and cyclohexanol.[7][9]
Synthetic Workflow
The overall synthesis can be visualized as a two-stage process: the formation of an amide intermediate followed by cyclization to the tetrazole.
Caption: Synthetic workflow for CCH-Cl production.
Step-by-Step Experimental Protocol
The following protocol is a synthesis of methodologies described in the patent literature, providing a robust framework for laboratory-scale production.[2]
Stage 1: Synthesis of N-(5-chloro-n-pentanoyl)cyclohexylamine
-
Reaction Setup: In a suitable reaction vessel, charge toluene.
-
Reactant Addition: Add N-(5-chloropentanoyl)-cyclohexylamine to the toluene at room temperature (~20 °C) and stir until fully dissolved.
-
Iminochloride Formation: Cool the solution to 0-5 °C and slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 3 hours. The reaction progress can be monitored by techniques such as TLC or HPLC until the starting amide is consumed.
Stage 2: Tetrazole Ring Formation
-
Azide Addition: To the resulting iminochloride solution, add trimethylsilyl azide (TMS-N₃).
-
Cyclization: Maintain the reaction mixture at room temperature (~20 °C) with stirring for approximately 16-18 hours. This step is the key [3+2] cycloaddition that forms the tetrazole ring.
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Separate the organic phase.
-
Wash the organic phase with water and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to obtain CCH-Cl as a white crystalline solid with a purity of >99% (by HPLC).[7] A reported molar yield for this process is approximately 93%.[2]
Causality Note: The use of PCl₅ is critical for activating the amide carbonyl for cyclization. Trimethylsilyl azide is often preferred over hydrazoic acid due to its higher boiling point and improved safety profile.[4]
Application in Cilostazol Synthesis
The primary and most critical application of CCH-Cl is the synthesis of Cilostazol via N-alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Caption: N-alkylation reaction to form Cilostazol.
This reaction is a nucleophilic substitution where the phenoxide, generated from the hydroxyquinolinone by a base, attacks the electrophilic carbon of the chlorobutyl chain, displacing the chloride ion. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side products.
Analytical Methodologies and Impurity Profiling
The quality of CCH-Cl is paramount, as impurities can carry over into the final API. The primary alkyl chloride functional group is a known structural alert for genotoxicity, necessitating highly sensitive analytical methods to ensure its levels are controlled.[4][10]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the method of choice for the quantification of CCH-Cl, especially at trace levels as a potential impurity in Cilostazol.
Recommended Protocol: HPLC-MS Limit Test [4][10]
-
Instrumentation: HPLC system coupled with a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: ~1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection (MS): ESI in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at m/z 243 using Selected Ion Monitoring (SIM).
-
Retention Time: Under typical C18 conditions, CCH-Cl has a retention time of approximately 16.3 minutes.[4][10]
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity (R² ≥ 0.99), accuracy (recovery 90-110%), and a limit of quantification (LOQ) appropriate for controlling potential genotoxic impurities (typically in the low ppm range relative to the API).[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative for purity testing, particularly for identifying volatile or semi-volatile impurities. Given the thermal lability of some tetrazoles, method development requires care.
General GC-MS Protocol Considerations [11]
-
Column: A low-to-mid polarity column, such as a VF-624ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for analyzing alkyl halides.
-
Injection: Split/splitless injection at a temperature optimized to ensure volatilization without degradation.
-
Oven Program: A temperature gradient program is necessary to separate starting materials, the main component, and any potential by-products.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-300).
Common Process-Related Impurities
A critical aspect of process development is the identification and control of impurities. In the synthesis of CCH-Cl, impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Materials: Residual 5-chlorovaleronitrile or N-cyclohexyl-5-chloropentanamide.
-
Dichlorinated Impurity: The presence of dichlorinated species in the 5-chlorovaleronitrile starting material can lead to the formation of 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole . This impurity can carry through to the final Cilostazol synthesis and is a known process-related impurity.
Control of these impurities is achieved through the purification of starting materials and the final recrystallization of CCH-Cl.
Safety, Handling, and Storage
As a chemical intermediate, CCH-Cl requires careful handling in a controlled laboratory or manufacturing environment.
-
Hazard Classification: Classified as a flammable solid, and causes skin and serious eye irritation.[3][6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[3]
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Use non-sparking tools and prevent the build-up of electrostatic charge.[3]
-
Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is between 2-8 °C.[3]
Conclusion
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is more than a mere intermediate; it is an enabling molecule in the synthesis of the cardiovascular drug Cilostazol. Its synthesis requires a nuanced understanding of organic reaction mechanisms, and its analysis demands sophisticated techniques to ensure the highest standards of purity required for pharmaceutical manufacturing. This guide has provided a comprehensive framework for understanding and utilizing this critical compound, grounding its practical application in the principles of chemical causality and analytical rigor.
References
-
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.
-
Bray, L., et al. (2015). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. Scientia Pharmaceutica, 83(2), 269–278. [Link]
- US 2007/0027325 A1 - PROCESS FOR THE PREPARATION OF CILOSTAZOL AND OF THE INTERMEDIATES THEREOF.
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. [Link]
-
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. PubChem. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). Molecules, 27(14), 4437. [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]
- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
-
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. CAS Common Chemistry. [Link]
-
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, min 98% (HPLC), 100 grams. CP Lab Safety. [Link]
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography. CORE. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
Sources
- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 2. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]
- 3. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.klivon.com [dev.klivon.com]
- 8. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 9. A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
